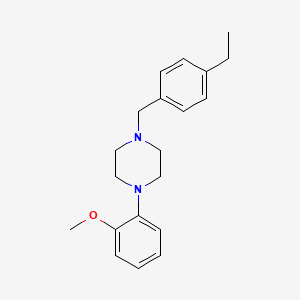![molecular formula C16H13N3O3 B5787833 N-[4-(cyanomethyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5787833.png)
N-[4-(cyanomethyl)phenyl]-2-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(cyanomethyl)phenyl]-2-methyl-3-nitrobenzamide, commonly known as CNMN, is a chemical compound that has been widely used in scientific research. It is a small molecule that has been found to have various biochemical and physiological effects, making it a valuable tool in the field of biomedical research.
Mecanismo De Acción
The mechanism of action of CNMN involves its ability to bind to the active site of NMT, thereby preventing the enzyme from carrying out its normal function. This inhibition leads to a decrease in the levels of myristoylated proteins, which are essential for various cellular processes. The selective inhibition of NMT by CNMN makes it a valuable tool for studying the role of this enzyme in various diseases.
Biochemical and Physiological Effects:
CNMN has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. CNMN has also been found to have antiviral activity against several viruses, including HIV-1 and HCV. Additionally, CNMN has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CNMN in lab experiments is its selectivity for NMT. This allows researchers to investigate the role of this enzyme in various cellular processes. Additionally, CNMN is relatively easy to synthesize and can be obtained in pure form using column chromatography. However, one limitation of using CNMN is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of CNMN in scientific research. One potential area of investigation is the role of NMT in the regulation of autophagy, a cellular process involved in the degradation of damaged proteins and organelles. Additionally, CNMN may be useful in the development of new cancer therapies that target NMT. Furthermore, the use of CNMN in combination with other drugs may enhance its effectiveness against various diseases. Overall, CNMN has the potential to be a valuable tool in the field of biomedical research and may lead to the development of new treatments for various diseases.
Métodos De Síntesis
CNMN can be synthesized using a multi-step process that involves the reaction of 4-(cyanomethyl)benzonitrile with 2-methyl-3-nitrobenzoyl chloride. The resulting product is then purified using column chromatography to obtain pure CNMN. The synthesis of CNMN is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
CNMN has been used in various scientific research studies due to its ability to selectively inhibit the activity of certain enzymes. It has been found to be particularly effective in inhibiting the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the regulation of various cellular processes. CNMN has been used in studies to investigate the role of NMT in cancer, infectious diseases, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11-14(3-2-4-15(11)19(21)22)16(20)18-13-7-5-12(6-8-13)9-10-17/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIZXUKGSOMWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-2-methyl-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5787774.png)

![N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5787788.png)

![6-ethoxy-2-[(3-fluoro-4-methoxybenzyl)thio]-1,3-benzothiazole](/img/structure/B5787819.png)

![1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5787831.png)

![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-nitrophenol](/img/structure/B5787838.png)



![4-[(2-chlorophenoxy)methyl]-N-4-pyridinylbenzamide](/img/structure/B5787861.png)